molecular formula C26H29F3N4O3 B11500527 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11500527
M. Wt: 502.5 g/mol
InChI Key: DREGWLFYHMDYBZ-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3311~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxole ring, a tricyclo[3311~3,7~]decane moiety, and a trifluoromethyl group, all integrated into a pyrazolo[1,5-a]pyrimidine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the tricyclo[3.3.1.1~3,7~]decane moiety through a series of cyclization reactions. The trifluoromethyl group is then incorporated using fluorinating agents under controlled conditions. Finally, the pyrazolo[1,5-a]pyrimidine core is constructed through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the pyrazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-(tricyclo[331

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving its molecular targets.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are implicated.

    Industry: It may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1,3-benzodioxol-5-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its structural complexity and the presence of multiple functional groups that confer diverse reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H29F3N4O3

Molecular Weight

502.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H29F3N4O3/c27-26(28,29)22-7-18(17-1-2-20-21(6-17)36-13-35-20)31-23-8-19(32-33(22)23)24(34)30-12-25-9-14-3-15(10-25)5-16(4-14)11-25/h1-2,6,8,14-16,18,22,31H,3-5,7,9-13H2,(H,30,34)

InChI Key

DREGWLFYHMDYBZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(CC(NC5=C4)C6=CC7=C(C=C6)OCO7)C(F)(F)F

Origin of Product

United States

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